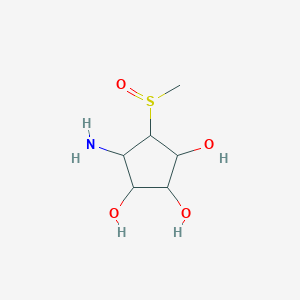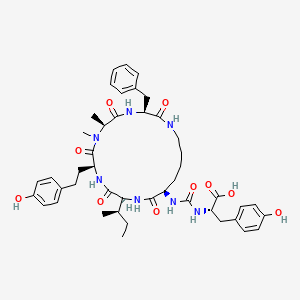
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphanium group in the molecule imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphine derivatives with different oxidation states.
Substitution: The triphenylphosphanium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is used as a reagent in various organic transformations. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile tool for synthetic chemists.
Biology
The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. Its unique structure allows it to interact with biological molecules, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development and disease treatment.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triphenylphosphanium group can form stable complexes with these targets, modulating their activity and function. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Tetraphenylphosphonium chloride: A phosphonium salt with applications in phase-transfer catalysis and organic synthesis.
Uniqueness
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is unique due to the presence of the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group, which imparts additional reactivity and functionality compared to other phosphonium salts. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C23H23NO4P+ |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium |
InChI |
InChI=1S/C23H22NO4P/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H-,24,25,26,27)/p+1 |
Clave InChI |
ZOPNOHQXLKBUKK-UHFFFAOYSA-O |
SMILES canónico |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Sinónimos |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[5-(1,2-Dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoyl]oxy-2-heptyl-6-hydroxybenzoic acid](/img/structure/B1257380.png)



![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1257389.png)

![(Z)-7-[(1S,4R,5R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B1257391.png)
![[(1S,4R)-4-[2-amino-6-(azetidin-1-yl)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1257392.png)
![8-(ACETYLOXY)-11-ETHYL-5,7-DIHYDROXY-6,16,18-TRIMETHOXY-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECAN-4-YL BENZOATE](/img/structure/B1257393.png)
![(2S)-2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid](/img/structure/B1257394.png)




